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NVP-BVU972 experimental controls and best practices

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Compound of Interest		
Compound Name:	NVP-BVU972	
Cat. No.:	B609689	Get Quote

NVP-BVU972 Technical Support Center

Welcome to the technical support center for **NVP-BVU972**, a selective and potent inhibitor of the c-Met receptor tyrosine kinase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of NVP-BVU972?

A1: **NVP-BVU972** is a selective and potent inhibitor of the c-Met kinase, with an IC50 of 14 nM. [1][2][3] It functions by binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its phosphorylation and downstream signaling.[1][4] This compound has demonstrated anti-proliferative activity in cancer cells with MET amplification or certain activating mutations.[1][2][3][4]

Q2: What is the recommended solvent and storage condition for NVP-BVU972?

A2: **NVP-BVU972** is soluble in DMSO.[2][5] For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years or the stock solution in DMSO at -80°C for up to 1 year.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[2]

Q3: What are the known resistance mutations for **NVP-BVU972**?







A3: In vitro studies have identified several mutations in the MET kinase domain that can confer resistance to **NVP-BVU972**. The most frequently observed mutations are substitutions at tyrosine 1230 (Y1230H) and aspartate 1228 (D1228A).[1][3][4][6][7] These mutations can dramatically increase the IC50 values for **NVP-BVU972**.[1][3][4] The Y1230 residue is crucial for the binding of **NVP-BVU972** to the MET kinase.[4][6][7][8] Other mutations that can interfere with the potency of **NVP-BVU972** include F1200I and L1195V.[2][3]

Q4: Is NVP-BVU972 selective for c-Met?

A4: Yes, **NVP-BVU972** is highly selective for c-Met. In a panel of 62 other kinases, it displayed IC50 values greater than 1 μ M, and for 56 of these, the IC50 was greater than 10 μ M, including the closely related kinase RON.[2][3][4]

Q5: Beyond cancer, are there other potential therapeutic applications for **NVP-BVU972**?

A5: Recent research suggests that **NVP-BVU972** may have dual antiviral and anti-inflammatory properties.[9] It has been shown to suppress NF-κB-mediated inflammation and induce an antiviral state against a range of DNA and RNA viruses in preclinical models.[8][9]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
Low or no inhibition of c-Met phosphorylation	1. Compound degradation: Improper storage or multiple freeze-thaw cycles. 2. Suboptimal concentration: The concentration of NVP-BVU972 is too low. 3. Cell line resistance: The cell line may harbor MET mutations (e.g., Y1230H, D1228A) that confer resistance.[1][3][4] 4. Incorrect experimental conditions: Incubation time may be too short.	1. Use a fresh aliquot of NVP-BVU972 stock solution. Ensure proper storage at -80°C. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations for inhibiting MET phosphorylation are typically in the low nanomolar range (e.g., 7.3 nM in GTL-16 cells, 22 nM in A549 cells).[2] [3] 3. Sequence the MET kinase domain of your cell line to check for resistance mutations.[7] Consider using a different MET inhibitor with an alternative binding mode if resistance mutations are present.[7] 4. Ensure a sufficient incubation time. A 2-hour incubation has been shown to be effective in reducing TPR-MET phosphorylation.[1][10]
High variability in cell proliferation assay results	1. Uneven cell seeding: Inconsistent number of cells per well. 2. Incomplete compound dissolution: NVP- BVU972 not fully dissolved in the media. 3. Edge effects in the plate: Evaporation from the outer wells of the plate.	1. Ensure a single-cell suspension and use a calibrated multichannel pipette for cell seeding. 2. After adding NVP-BVU972 to the media, gently mix by pipetting or brief vortexing to ensure homogeneity. 3. Avoid using the outermost wells of the plate for experimental



		samples. Fill these wells with sterile PBS or media to minimize evaporation.
Unexpected off-target effects	1. High compound concentration: Using concentrations significantly above the IC50 for c-Met may lead to inhibition of other kinases or cellular processes. [11][12][13] 2. Cellular context: The specific cellular background and signaling network can influence the response to the inhibitor.	1. Use the lowest effective concentration of NVP-BVU972 that inhibits c-Met signaling. 2. Characterize the effects of NVP-BVU972 in your specific cell model carefully. Consider using knockout or knockdown of c-Met as a control to confirm that the observed effects are on-target.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of NVP-BVU972

Target/Cell Line	Assay Type	IC50 (nM)
c-Met Kinase	Biochemical Assay	14[1][2][3]
RON Kinase	Biochemical Assay	>1000[2][3]
GTL-16 (MET amplified)	MET Phosphorylation	7.3[2][3]
A549 (HGF-stimulated)	MET Phosphorylation	22[2][3]
GTL-16 (MET amplified)	Cell Proliferation	66[2][3]
MKN-45 (MET amplified)	Cell Proliferation	32[14]
EBC-1 (MET amplified)	Cell Proliferation	82[2][3]
BaF3 TPR-MET (Wild-Type)	Cell Proliferation	77[1][15]

Table 2: NVP-BVU972 Activity Against MET Kinase Domain Mutations in BaF3 Cells



MET Mutation	Cell Proliferation IC50 (nM)
M1211L	1.2[1][15]
M1250T	3.6[1][15]
F1200I	14.1[1][15]
V1155L	14.6[1][15]
L1195V	31.5[1][15]
D1228A	>129[1][15]
Y1230H	>129[1][15]

Experimental Protocols Cell-Based c-Met Phosphorylation Assay

Objective: To determine the effect of **NVP-BVU972** on c-Met phosphorylation in a cell-based assay.

Methodology:

- Cell Seeding: Plate cells (e.g., GTL-16 or A549) in appropriate growth media and allow them to adhere overnight.
- Serum Starvation (for HGF stimulation): For cell lines requiring ligand stimulation (e.g., A549), replace the growth medium with a serum-free or low-serum medium and incubate for 4-24 hours.
- Compound Treatment: Prepare serial dilutions of **NVP-BVU972** in the appropriate medium. Add the compound to the cells and incubate for a specified time (e.g., 2 hours).[1][16][10] Include a DMSO vehicle control.
- HGF Stimulation (if applicable): For ligand-stimulated assays, add Hepatocyte Growth Factor (HGF) to the wells at a final concentration of 50-100 ng/mL and incubate for 15-30 minutes at 37°C.



- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Western Blotting:
 - Determine the protein concentration of the lysates.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate the membrane with a primary antibody against phospho-c-Met (e.g., Tyr1234/1235).
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - Strip the membrane and re-probe for total c-Met and a loading control (e.g., GAPDH or β-actin).

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of NVP-BVU972 on cancer cell lines.

Methodology:

- Cell Seeding: Seed cells (e.g., GTL-16, MKN-45, or BaF3 TPR-MET) in a 96-well plate at a predetermined optimal density.[3]
- Compound Addition: The following day, add serial dilutions of NVP-BVU972 to the wells in triplicate.[3] Include a DMSO vehicle control.
- Incubation: Incubate the plate for a specified period (e.g., 72 hours).[1][3][16][10]
- Viability Assessment: Measure cell viability using a suitable assay, such as Resazurin, MTS, or CellTiter-Glo.



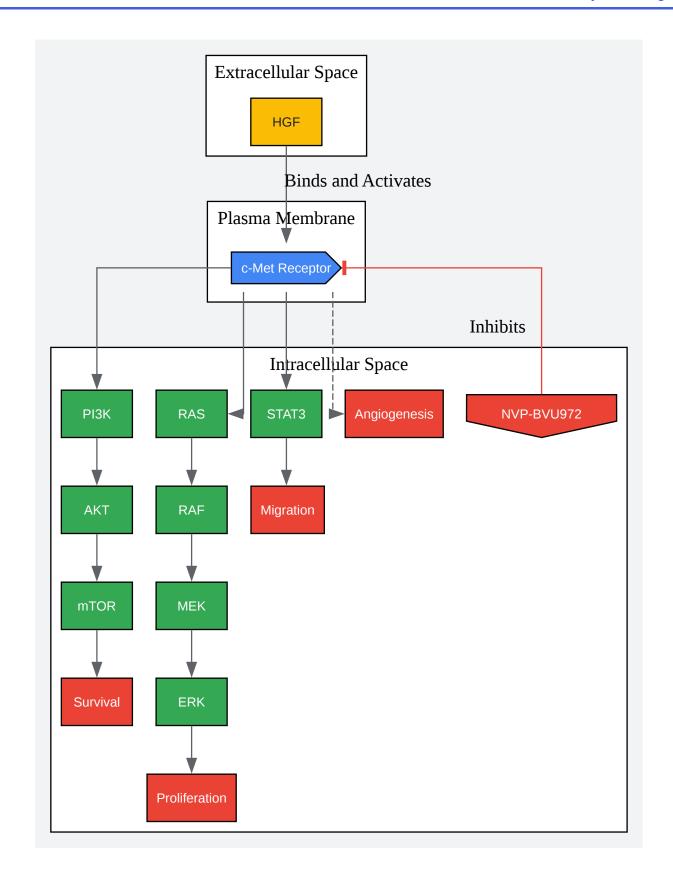




• Data Analysis: Calculate the percentage of cell viability relative to the DMSO control for each concentration. Determine the IC50 value by fitting the data to a four-parameter logistical curve.[3]

Visualizations

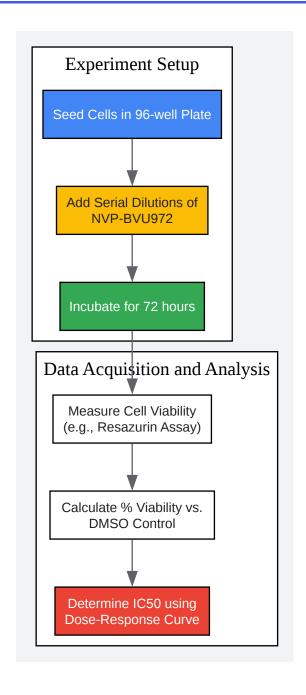




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Caption: The c-Met signaling pathway and the inhibitory action of **NVP-BVU972**.

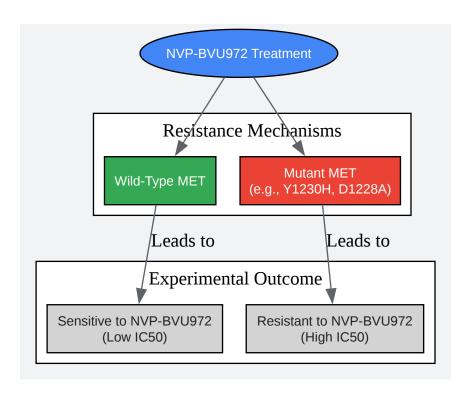




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Caption: A typical experimental workflow for a cell proliferation assay with NVP-BVU972.





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